N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Description
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C24H28N2O5/c1-30-20-12-11-17(16-21(20)31-2)13-14-25-22(27)10-4-3-7-15-26-23(28)18-8-5-6-9-19(18)24(26)29/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,27) |
InChI Key |
ORTBZWFHJHITRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation: Hexanamide Intermediate
The hexanamide intermediate is synthesized by reacting hexanoyl chloride with 3,4-dimethoxyphenethylamine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, yielding N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide with >85% efficiency:
Isoindole Moiety Incorporation
The isoindole group is introduced via nucleophilic aromatic substitution (SNAr) using 1,3-dioxoisoindole and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via a two-step mechanism:
-
Deprotonation of the hexanamide’s terminal amine by K₂CO₃.
-
Nucleophilic attack on the isoindole’s electrophilic carbon, forming the final product.
Purification and Yield Optimization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) eluent, achieving >95% purity. Alternative methods include:
Reaction Parameter Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80°C | +15% |
| Catalyst (K₂CO₃) | 1.5 equiv | +10% |
| Solvent (DMF) | Anhydrous | +20% |
Higher temperatures (>100°C) lead to isoindole decomposition, while excess base causes side reactions.
Industrial-Scale Production Considerations
Batch reactors with automated pH and temperature control are preferred for reproducibility. Key metrics include:
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar isoindole ring and antiperiplanar amide conformation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise coupling | High purity, scalable | Multi-step, time-consuming | 78 |
| One-pot synthesis | Reduced solvent use | Lower regioselectivity | 65 |
| Microwave-assisted | Faster reaction times | High equipment costs | 82 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of isoindole-dione hexanamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Physicochemical Comparisons
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant data and case studies.
Structural Characteristics
The molecular formula for this compound is . Its unique structural features include:
- Hexanamide Backbone : Provides a stable framework for biological activity.
- Dimethoxyphenyl Group : Imparts potential for diverse interactions within biological systems.
- Isoindole Moiety : Known for its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the hexanamide backbone.
- Introduction of the dimethoxyphenyl group.
- Construction of the isoindole moiety.
These steps often require careful control of reaction conditions (temperature, pH, solvent) to achieve optimal yields.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Properties : Isoindole derivatives have been shown to inhibit viral replication.
- Anti-inflammatory Effects : Compounds similar to this one can modulate inflammatory pathways.
- Anticancer Activity : The isoindole structure is associated with the ability to induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest:
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes.
- Receptor Binding : Potential binding to receptors that regulate cell signaling and growth.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 420.49 g/mol |
| CAS Number | 946307-93-3 |
| Antiviral Activity | Inhibition of viral replication |
| Anti-inflammatory Potential | Modulation of inflammatory pathways |
| Anticancer Activity | Induction of apoptosis |
Case Studies and Research Findings
- Antiviral Studies : A study indicated that isoindole derivatives could inhibit the replication of certain viruses by interfering with viral polymerase activity. This suggests a potential therapeutic application in antiviral drug development.
- Anti-inflammatory Research : Research demonstrated that compounds similar to this hexanamide could reduce pro-inflammatory cytokine production in vitro, highlighting their potential as anti-inflammatory agents.
- Cancer Research : A recent study found that isoindole-based compounds could induce apoptosis in various cancer cell lines through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and characterization techniques for this compound?
- Synthetic Routes : The compound can be synthesized via multi-step organic reactions, including alkylation, sulfonation, and amidation. For example, the isoindole-dione moiety can be introduced through bromohexyl intermediates, followed by sulfonate formation and subsequent coupling with phenethylamine derivatives (e.g., using methods analogous to those in ).
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical for structural validation. For instance, ¹H NMR can confirm the integration of methoxy groups (δ ~3.8 ppm) and aromatic protons, while LCMS provides molecular weight confirmation .
Q. What analytical methods are recommended for identifying common impurities or byproducts?
- High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for purity assessment. Gradient elution protocols (e.g., water/acetonitrile with 0.1% formic acid) can resolve polar impurities.
- Mass Spectrometry Imaging (MSI) or Tandem MS (MS/MS) helps identify degradation products, such as hydrolyzed isoindole-dione fragments or incomplete coupling intermediates .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and quantify half-life using kinetic modeling.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability and melting points, critical for storage recommendations .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesis?
- Factorial Design : Test variables like temperature (40–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) in a 2³ factorial setup. Use ANOVA to identify significant factors affecting yield.
- Response Surface Methodology (RSM) refines optimal conditions, minimizing experimental runs while maximizing yield and purity (e.g., reducing reaction time by 30% as in ) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) and evaluate changes in biological activity (e.g., enzyme inhibition).
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to target proteins, guiding synthesis priorities. Experimental validation via enzymatic assays (e.g., IC₅₀ determination) confirms computational predictions .
Q. How can computational modeling enhance reaction pathway design?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map energy barriers for key steps like amide coupling. Software like Gaussian or ORCA identifies transition states and intermediates.
- Machine Learning (ML) : Train models on reaction databases to predict feasible pathways, reducing trial-and-error experimentation (as implemented in ’s ICReDD framework) .
Q. What methodologies validate the compound’s biological activity in vitro?
- Cell-Based Assays : Use fluorescence-based readouts (e.g., FLIPR for calcium flux) to assess receptor modulation.
- Enzymatic Assays : Measure inhibition of target enzymes (e.g., kinases) via spectrophotometric detection of ATP consumption. Normalize activity against positive controls (e.g., staurosporine) .
Q. What formulation strategies address solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
